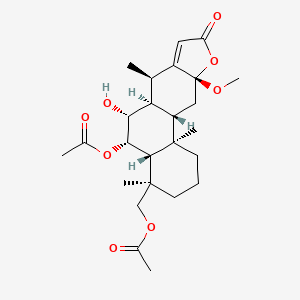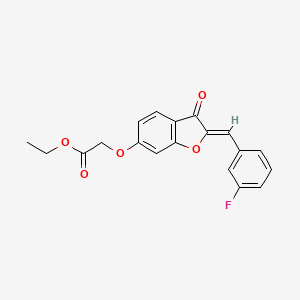
1-Azido-3-(bromomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-3-(bromomethyl)benzene is an organic compound characterized by the presence of an azide group (-N₃) and a bromomethyl group (-CH₂Br) attached to a benzene ring. This compound is known for its versatility and reactivity, making it a valuable reagent in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
作用机制
Target of Action
3-Azidobenzyl bromide is a compound that primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many organic molecules, including aldehydes and ketones, making it a significant target in organic chemistry .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic transformation . In this process, 3-Azidobenzyl bromide forms phosphazides with azides and di (tert-butyl) (4- (dimethylamino)phenyl)phosphine (Amphos), enabling transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . This interaction results in the transformation of the carbonyl group, leading to the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by 3-Azidobenzyl bromide involve the transformation of azido-containing carbonyl compounds . The phosphazide formation from azides enables transformations of carbonyl groups with nucleophiles . This process affects the synthesis of various organonitrogen compounds, contributing to a broad range of research fields including synthetic organic chemistry, chemical biology, and materials chemistry .
Pharmacokinetics
The stability of the phosphazide moiety formed during its interaction with azides suggests that it may have significant stability under various conditions
Result of Action
The result of 3-Azidobenzyl bromide’s action is the transformation of azido-containing carbonyl compounds . This transformation occurs through the formation of phosphazides, enabling the reaction of carbonyl groups with various nucleophiles . This leads to the synthesis of diverse alcohols having an azido group .
Action Environment
The action of 3-Azidobenzyl bromide can be influenced by various environmental factors. For instance, the stability of the phosphazides formed during its interaction with azides can vary under different conditions . Additionally, the presence of other reactants, such as nucleophiles, can also influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
3-Azidobenzyl bromide can participate in nucleophilic transformations of azido-containing carbonyl compounds . The azido group in 3-Azidobenzyl bromide is highly reactive and can interact with various enzymes, proteins, and other biomolecules. For instance, it can form phosphazides with di (tert-butyl) (4-(dimethylamino)phenyl)phosphine (Amphos), enabling transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .
Molecular Mechanism
The molecular mechanism of 3-Azidobenzyl bromide largely depends on its reactivity with other molecules. Its azido group can undergo nucleophilic transformations, enabling it to interact with various biomolecules . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
准备方法
The synthesis of 3-azidobenzyl bromide typically involves the bromination of 3-azidobenzyl alcohol. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions to yield the desired bromide . Industrial production methods may involve continuous-flow protocols for the bromination of benzylic compounds, utilizing N-bromosuccinimide and a compact fluorescent lamp (CFL) to activate the radical reactions .
化学反应分析
1-Azido-3-(bromomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The azide group is a strong nucleophile and can readily participate in S_N2 reactions.
Reduction Reactions: The azide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common reagents and conditions used in these reactions include polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO), and catalysts such as copper(I) for cycloaddition reactions . Major products formed from these reactions include alkyl azides, primary amines, and triazoles .
科学研究应用
1-Azido-3-(bromomethyl)benzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.
Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceuticals, such as antiviral drugs like azidothymidine (AZT).
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Chemical Biology: this compound is used as a probe for studying biological processes, including protein labeling and bioorthogonal chemistry.
相似化合物的比较
1-Azido-3-(bromomethyl)benzene can be compared with other similar compounds, such as:
Benzyl Bromide: Unlike 3-azidobenzyl bromide, benzyl bromide lacks the azide group and is primarily used for introducing benzyl groups in organic synthesis.
3-Azidobenzyl Chloride: This compound is similar to 3-azidobenzyl bromide but contains a chloride group instead of a bromide.
Azidomethyl Benzene: This compound contains an azidomethyl group attached to a benzene ring but lacks the bromide group, making it less versatile in certain synthetic applications.
The uniqueness of 3-azidobenzyl bromide lies in its combination of the azide and bromide groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in various fields of research.
属性
IUPAC Name |
1-azido-3-(bromomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFONZMRDMQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92001-69-9 |
Source


|
| Record name | 1-azido-3-(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)

![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2766221.png)

![N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2766224.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2766227.png)


![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/new.no-structure.jpg)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)
